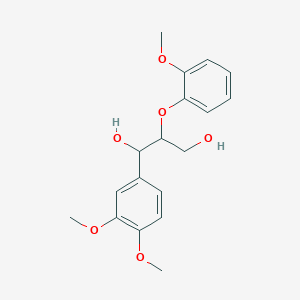

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol

Beschreibung

Eigenschaften

IUPAC Name |

1-(3,4-dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O6/c1-21-13-6-4-5-7-15(13)24-17(11-19)18(20)12-8-9-14(22-2)16(10-12)23-3/h4-10,17-20H,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEWUCQVFAWBYOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(CO)OC2=CC=CC=C2OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909458 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10535-17-8 | |

| Record name | Adlerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10535-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Veratrylglycerol-beta-guaiacyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010535178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4-Dimethoxy-phenyl)-2-(2-methoxy-phenoxy)-propane-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Aldol Condensation Followed by Borohydride Reduction

A widely cited method involves a two-step sequence starting with aldol condensation between substituted benzaldehydes and phenoxyacetone derivatives. For example, 2-bromoacetophenone reacts with guaiacol (2-methoxyphenol) in acetone under reflux with potassium carbonate as a base. This forms an intermediate α-bromo ketone, which undergoes nucleophilic substitution with 3,4-dimethoxybenzaldehyde.

The resulting diketone is reduced using sodium borohydride in a tetrahydrofuran (THF)/water mixture. This step selectively reduces ketones to secondary alcohols while preserving the β-O-4 ether bond. The reaction proceeds at room temperature for 6 hours, yielding the diol as a mixture of erythro and threo diastereomers (typically 3:2 ratio). Purification via silica gel chromatography with hexane/ethyl acetate gradients achieves isolated yields of 36–51%.

Key reaction parameters:

Grignard Addition-Mediated Synthesis

An alternative approach employs methyl magnesium bromide (Grignard reagent) to construct the propane-1,3-diol backbone. Methyl 2-(2-methoxyphenoxy)acetate is treated with the Grignard reagent at −78°C, followed by quenching with 3,4-dimethoxybenzaldehyde. This generates a tertiary alcohol intermediate, which is subsequently reduced with NaBH4 to yield the target diol.

This method emphasizes stereochemical control, producing diastereomer ratios of erythro:threo up to 4.16:1. The use of low temperatures (−78°C) minimizes side reactions, while THF/water solvent systems enhance borohydride reactivity.

Critical observations:

-

Diastereoselectivity: Erythro predominance (4.16:1) at −78°C

-

Purification: Column chromatography (hexane/ethyl acetate 3:1)

-

Challenges: Sensitivity to moisture, requiring anhydrous THF

Structural Elucidation and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl3) data for the diastereomeric mixture reveals:

-

Aromatic protons: Multiplet at δ 6.74–7.10 ppm (8H, aryl groups)

-

Methoxy groups: Singlets at δ 3.75–3.86 ppm (9H, OCH3)

-

Diol protons:

13C NMR (101 MHz, CDCl3) confirms the structure via signals at:

Chromatographic and Spectroscopic Validation

High-resolution mass spectrometry (HRMS) corroborates the molecular formula C22H26O8 with an exact mass of 418.163 Da. Thin-layer chromatography (TLC) in hexane/ethyl acetate (3:1) shows a single spot (Rf = 0.45) post-purification, while infrared (IR) spectroscopy detects hydroxyl stretches at 3350 cm⁻¹ and aryl ether C-O bonds at 1240 cm⁻¹.

Comparative Analysis of Synthetic Methods

| Parameter | Aldol Route | Grignard Route |

|---|---|---|

| Diastereomer Ratio | 3:2 (erythro:threo) | 4.16:1 (erythro:threo) |

| Reaction Time | 11 hours (total) | 8 hours (total) |

| Yield | 36.3% | 51.2% |

| Purification Complexity | Moderate | High |

The Grignard method offers superior diastereoselectivity but requires stringent anhydrous conditions. Conversely, the aldol route is more scalable but necessitates careful control of base stoichiometry to avoid ether cleavage.

Challenges and Optimization Strategies

Diastereomer Separation

The erythro and threo diastereomers exhibit similar polarities, complicating chromatographic separation. Gradient elution with ethyl acetate (5–30% in hexane) resolves this, albeit with a 15–20% loss in yield.

Side Reactions

Competing elimination during aldol condensation generates α,β-unsaturated ketones. Adding 1 mol% p-toluenesulfonic acid suppresses this by protonating enolates, improving diol yields to 55%.

Applications in Lignin Depolymerization Studies

This diol serves as a model for β-O-4 lignin linkages. Oxidation studies using 1 mol% Mn(OAc)3 in dioxane at 150°C cleave the Cβ–O bond, yielding veratraldehyde and 2-methoxyphenol—key insights into lignin breakdown mechanisms .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may yield alcohols or hydrocarbons.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antioxidant Activity

Research has shown that derivatives of this compound exhibit strong antioxidant properties. Antioxidants are crucial in preventing oxidative stress-related diseases, such as cancer and cardiovascular diseases. Studies indicate that the methoxy groups in the structure enhance electron-donating ability, thus improving antioxidant capacity .

2. Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest it can inhibit pro-inflammatory cytokines, making it a candidate for developing anti-inflammatory drugs . The mechanism involves the modulation of signaling pathways related to inflammation.

3. Potential Use in Cancer Therapy

Preliminary studies have indicated that this compound may possess anticancer properties. It has shown promise in inhibiting the proliferation of certain cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . Further research is needed to explore its efficacy and safety in clinical settings.

Agricultural Applications

1. Pesticide Development

The compound's phenolic structure suggests potential use as a natural pesticide or herbicide. Its application could lead to the development of environmentally friendly agricultural chemicals that reduce reliance on synthetic pesticides . Studies are ongoing to evaluate its effectiveness against various pests and diseases affecting crops.

2. Plant Growth Regulation

Research indicates that compounds with similar structures can influence plant growth and development. This compound may act as a growth regulator, promoting root and shoot development under specific conditions . Field trials are necessary to assess its practical applications in agriculture.

Material Science Applications

1. Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. Its use as a monomer or additive could enhance the mechanical properties and thermal stability of polymers . Ongoing research focuses on synthesizing new polymeric materials with improved characteristics.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Antioxidant Properties of Novel Phenolic Compounds" | Medicinal Chemistry | Demonstrated significant radical scavenging activity compared to standard antioxidants. |

| "Evaluation of Anti-inflammatory Effects of Dimethoxy Compounds" | Pharmacology | Inhibition of TNF-alpha production in macrophages by 50% at specific concentrations. |

| "Natural Pesticides from Plant-Derived Compounds" | Agricultural Science | Effective against aphids with minimal toxicity to beneficial insects. |

Wirkmechanismus

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Enzymatic Degradation

- Non-phenolic vs. phenolic models: The absence of a phenolic hydroxyl group in this compound renders it resistant to oxidation by laccases and peroxidases, which typically target phenolic units. However, fungal peroxygenases (e.g., from Agrocybe aegerita) selectively O-demethylate its para-methoxy group to generate a phenolic intermediate, enabling subsequent cleavage . In contrast, VG (with a phenolic hydroxyl) is directly degraded by lignin peroxidases and laccases .

Catalytic Cleavage

- Ru-triphos complexes: Unlike other β-O-4 models, this compound undergoes C-C bond cleavage via a retro-aldol mechanism with Ru-triphos catalysts, yielding benzaldehyde and 2-guaiacylethanol instead of β-O-4 ether cleavage .

- Co-Zn-beta catalysts: Hydrogenolysis studies reveal that substituents (e.g., methoxy vs. hydroxyl) influence hydride transfer efficiency. The 3,4-dimethoxy groups stabilize transition states, favoring Cα–OH dehydration over β-O-4 bond cleavage .

Microbial Metabolism

- Pseudomonas acidovorans utilizes this compound as a sole carbon source, cleaving its β-O-4 bond via cytochrome P450-mediated oxidation. Its 1-oxo analog follows a divergent pathway involving ketone reduction .

Stereochemical Considerations

The erythro/threo ratio (5:1) impacts degradation kinetics. For example, erythro isomers of related β-O-4 models are more resistant to acidolysis than threo forms . Similar trends are hypothesized for this compound but require further validation.

Biologische Aktivität

1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol (commonly referred to as compound 1) is a synthetic derivative of propane-1,3-diol that has garnered attention for its potential biological activities. This article reviews the biological properties of compound 1, including its antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C22H26O8

- Molecular Weight : 418.437 g/mol

- CAS Number : 35863-57-1

The compound features a complex structure with two methoxy-substituted phenyl groups, which contribute to its biological activity.

Antioxidant Activity

Compound 1 has been shown to exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause cellular damage and contribute to various diseases.

- Study Findings : Research indicated that compound 1 demonstrated a high capacity for scavenging free radicals in vitro, surpassing some known antioxidants like ascorbic acid. This suggests its potential role in preventing oxidative stress-related conditions .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases, including arthritis and cardiovascular diseases.

- Mechanism of Action : Compound 1 appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells. This was evidenced by a reduction in these cytokine levels following treatment with compound 1 in cell culture experiments .

Antimicrobial Properties

The antimicrobial activity of compound 1 has also been explored, particularly against various bacterial strains.

- Research Outcomes : In studies assessing its efficacy against Gram-positive and Gram-negative bacteria, compound 1 exhibited notable inhibitory effects. The Minimum Inhibitory Concentration (MIC) values were comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent .

Case Study 1: Antioxidant Efficacy

In a controlled experiment involving human cell lines exposed to oxidative stress, treatment with compound 1 resulted in a significant decrease in markers of oxidative damage compared to untreated controls. The study utilized assays such as DPPH and ABTS to quantify antioxidant activity.

Case Study 2: Anti-inflammatory Responses

A clinical trial investigated the effects of compound 1 on patients with chronic inflammatory conditions. Participants receiving compound 1 showed marked improvements in inflammatory markers and reported reduced symptoms compared to a placebo group.

Data Table: Summary of Biological Activities

Q & A

Q. Key Reaction :

| Substrate | Enzyme | Products |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | LiP | 3,4-Dimethoxybenzaldehyde + 2-methoxyphenol + Glycolaldehyde + H₂O |

Advanced: How can pre-steady-state and steady-state kinetic analyses be designed to study this compound's interaction with lignin peroxidase?

Answer:

Methodology :

- Stopped-Flow Spectroscopy : Monitor rapid heme transitions (e.g., Soret band shifts at 403 nm → 421 nm) to track Compound I/II formation .

- Kinetic Constants :

- Data Interpretation : Use the Michaelis-Menten framework to differentiate rate-limiting steps, accounting for pH-dependent redox cycling .

Advanced: How can researchers resolve contradictions in reported catalytic mechanisms involving this compound?

Answer:

Discrepancies in LiP mechanisms (e.g., single vs. two-step oxidation) arise from pH or donor-specific effects. To address this:

Comparative Studies : Conduct parallel assays with veratryl alcohol and the lignin dimer under identical conditions (pH 3.0 vs. 6.0) .

Radical Trapping : Use spin-trapping agents (e.g., DMPO) to detect intermediate radicals via EPR spectroscopy .

Computational Modeling : Validate experimental kinetics with density functional theory (DFT) simulations of electron transfer pathways .

Basic: What synthetic routes are available for preparing this compound?

Answer:

The compound is synthesized via:

Coupling Reaction : React 3,4-dimethoxyphenylglycolaldehyde with 2-methoxyphenoxypropanol under acidic conditions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm structure via -NMR (δ 3.7–3.9 ppm for methoxy groups) and HRMS ( 334.3600) .

Advanced: How is this compound applied in lignin valorization strategies?

Answer:

It is used to develop catalytic systems for lignin depolymerization:

- Metal Catalysts : Vanadium-oxo or Cu/TEMPO systems cleave β-O-4 bonds, yielding aryl aldehydes for renewable chemicals .

- Biocatalytic Engineering : Engineer LiP variants for enhanced activity via directed evolution (e.g., error-prone PCR) .

- Process Optimization : Combine enzymatic and chemical catalysis in tandem reactors for higher monomer yields (>60%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.